3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 494210-72-9, MW: 480.56) is a piperidine derivative featuring dual protecting groups: a tert-butyloxycarbonyl (Boc) group at the 1-position and a 9-fluorenylmethyloxycarbonyl (Fmoc) -protected amino-carboxylic acid moiety at the 3-position . Its structure enables applications in peptide synthesis, where Boc and Fmoc groups serve as orthogonal protecting strategies for amines and carboxylic acids. The compound is commercially referenced under MDL number MFCD02683126 but was listed as temporarily unavailable as of 2024 .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-8-9-17(15-29)23(24(30)31)28-25(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENRQNWROSXSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. This compound features a piperidine ring and utilizes the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely recognized for its effectiveness in organic synthesis, particularly in peptide chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O6 |
| Molecular Weight | 480.56 g/mol |
| CAS Number | 494210-72-9 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The primary mechanism of action for 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester revolves around its role as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection during chemical reactions, facilitating the formation of peptide bonds. This property is crucial for synthesizing complex peptides efficiently.
Biochemical Pathways
The compound influences several biochemical pathways related to peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The incorporation of the Fmoc group has significantly improved peptide synthesis methodologies by enabling rapid and efficient coupling reactions while minimizing side reactions.
Case Studies and Research Findings
Recent studies have explored the applications of Fmoc-protected compounds in biological contexts:
- Peptide Synthesis : A study published in the Journal of the American Chemical Society highlighted how Fmoc groups enhance the efficiency of peptide bond formation, allowing for the synthesis of complex bioactive peptides .
- Cellular Effects : Research demonstrated that Fmoc-protected amino acids can influence cell growth and function, indicating their potential role in cellular signaling pathways.
- Therapeutic Applications : In medicinal chemistry, Fmoc-protected compounds are being investigated for their roles in drug design and development, particularly in creating peptide-based therapeutics targeting specific diseases .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is in the field of peptide synthesis. The Fmoc group allows for the selective protection of amino groups during solid-phase peptide synthesis (SPPS). This method enables the formation of complex peptides with high purity and yield.
Case Study:
A study demonstrated the successful incorporation of 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester into a peptide sequence, resulting in improved stability and bioactivity compared to traditional methods .
Drug Development
The compound is also explored for its potential in drug development, particularly as a building block for bioactive peptides. Its structural features may enhance the pharmacological properties of peptides, such as increased solubility and bioavailability.
Data Table: Bioactive Peptides Derived from the Compound
Molecular Probes
The unique structure of this compound makes it suitable for use as a molecular probe in biochemical assays. It can be utilized to study protein interactions and enzyme activities due to its ability to bind selectively to target proteins.
Case Study:
Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in cancer metabolism, providing insights into potential therapeutic strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Similarities
Compounds with Boc- and Fmoc-protected piperidine scaffolds are widely used in medicinal chemistry and peptide synthesis. Below is a detailed comparison:
Table 1: Comparison of Structural and Functional Properties
Key Observations:
Dual Protection : The target compound and share Boc/Fmoc dual protection, critical for stepwise deprotection in peptide synthesis. The additional carboxylic acid group in may alter solubility and reactivity .
Chiral Variants: Compound introduces a chiral center via a propanoic acid side chain, expanding utility in stereoselective synthesis .
Simpler Derivatives : Compound lacks the Boc group but retains Fmoc, making it suitable for single-protection strategies .
Commercial Availability and Alternatives
Preparation Methods
Retrosynthetic Analysis
The compound is synthesized via sequential protection of the piperidine nitrogen and the carboxymethyl amine:
Boc Protection of Piperidine
Piperidine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to yield 1-Boc-piperidine-3-carboxylic acid. Typical conditions include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | 4-Dimethylaminopyridine (DMAP) | |
| Temperature | 0°C → room temperature | |
| Reaction time | 12–24 hours |
The Boc group achieves >95% yield under these conditions, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).
Fmoc Introduction to the Carboxymethyl Side Chain
The carboxylic acid of 1-Boc-piperidine-3-carboxylic acid is converted to an activated ester (e.g., pentafluorophenyl) and coupled with Fmoc-protected glycine. Key steps include:
-
Activation : Treat with HOBt/DIC in DMF to form the active ester.
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Coupling : React with Fmoc-Gly-OH in the presence of N-methylmorpholine (NMM).
Critical parameters :
tert-Butyl Ester Formation
The carboxylic acid is protected as a tert-butyl ester using tert-butyl bromide and DMAP in dichloromethane. This step requires anhydrous conditions to prevent hydrolysis.
Optimization of Reaction Conditions
Deprotection Efficiency
The Fmoc group is removed using 20% piperidine in DMF, but 4-methylpiperidine has emerged as a faster alternative (3 minutes vs. 30 minutes for piperidine). Comparative studies show:
| Base | Deprotection time | Purity (%) |
|---|---|---|
| Piperidine | 30 minutes | 98.2 |
| 4-Methylpiperidine | 3 minutes | 98.5 |
| DBU | 1 minute | 97.8 |
Solvent Selection
DMF is preferred for coupling steps due to its high polarity, which swells resin beads and enhances reagent accessibility. For tert-butyl ester formation, dichloromethane minimizes side reactions.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Typical retention time: 12.3 minutes.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.10–3.80 (m, 6H, piperidine), 4.20 (d, 2H, Fmoc-CH₂), 7.30–7.80 (m, 8H, fluorenyl).
Industrial-Scale Production Considerations
Cost-Effective Reagent Alternatives
Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact and improves recovery rates.
Automation Compatibility
Continuous flow systems enhance reproducibility for large-scale synthesis, achieving 90% yield with <2% impurities.
Applications in Peptide Synthesis
The compound is used to introduce constrained piperidine motifs into peptides, enhancing target binding affinity. For example, it has been incorporated into cyclic RGD peptides for integrin inhibition studies .
Q & A
Basic: What are the primary applications of this compound in synthetic chemistry?
Answer:
This compound is a specialized piperidine derivative with two orthogonal protecting groups: the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group and the tert-butyl ester. Its primary use is in solid-phase peptide synthesis (SPPS) as a linker or building block for:
- Introducing constrained piperidine scaffolds into peptidomimetics to enhance conformational rigidity .
- Facilitating selective deprotection strategies (e.g., Fmoc removal under mild basic conditions, tert-butyl ester cleavage under acidic conditions) .
- Serving as a backbone modifier in drug candidates targeting proteases or G-protein-coupled receptors (GPCRs) .
Basic: What precautions are critical for handling and storing this compound?
Answer:
Key precautions include:
- Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl ester or premature Fmoc deprotection .
- Handling : Use gloves, safety goggles, and fume hoods to avoid skin/eye contact. The compound may release toxic fumes (e.g., CO₂, NOₓ) if decomposed .
- Disposal : Follow institutional guidelines for organic waste containing Fmoc-protected amines, as improper disposal risks environmental contamination .
Advanced: How can racemization during Fmoc deprotection be minimized in peptide synthesis?
Answer:
Racemization often occurs under basic conditions (e.g., piperidine treatment). Mitigation strategies include:
- Optimized reaction time/temperature : Short exposures (2–5 min) to 20% piperidine in DMF at 0–4°C reduce β-elimination side reactions .
- Alternative bases : Use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine for faster deprotection with lower racemization risk .
- Monitoring : Track enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy after each coupling/deprotection cycle .
Advanced: What analytical methods validate the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR confirms tert-butyl ester (δ ~1.4 ppm for C(CH₃)₃) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .
- 2D COSY/HSQC resolves piperidine ring conformation and carbamate linkage integrity .
- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of CO₂ from tert-butyl ester) .
- HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) assess purity (>95%) and detect hydrolyzed byproducts .
Basic: How does the tert-butyl ester enhance stability during synthesis?
Answer:
The tert-butyl ester provides:
- Acid lability : Cleaved selectively with TFA or HCl without affecting Fmoc groups, enabling sequential deprotection .
- Steric protection : Shields the carboxyl group from nucleophilic attack or oxidation during coupling reactions .
- Solubility : Improves solubility in nonpolar solvents (e.g., DCM, THF), critical for heterogeneous reaction conditions .
Advanced: What strategies resolve contradictions in reported toxicity data for this compound?
Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) require:
- In silico modeling : Predict LD₅₀ and NOAEL using QSAR tools (e.g., OECD Toolbox) to bridge data gaps .
- In vitro assays : Conduct MTT or LDH leakage tests on HepG2 cells to assess cytotoxicity at relevant concentrations .
- Literature cross-referencing : Compare analogs (e.g., tert-butyl piperidine carboxylates) with established safety profiles .
Advanced: How is microwave-assisted synthesis applied to optimize its derivatives?
Answer:
Microwave irradiation enhances:
- Coupling efficiency : 20–30% yield improvement in Fmoc-amino acid conjugation via accelerated activation (e.g., HOBt/DIC) .
- Racemization control : Reduced reaction times (2–5 min vs. hours) minimize epimerization at chiral centers .
- Scale-up : Enables gram-scale synthesis with consistent purity (>90%) by uniform heating .
Basic: What solvents are compatible with this compound?
Answer:
- Preferred solvents : DMF, DCM, THF, and acetonitrile (due to tert-butyl ester stability) .
- Avoid : Protic solvents (e.g., MeOH, H₂O) that hydrolyze the tert-butyl ester or Fmoc group .
- Reaction optimization : Use solvent blends (e.g., DMF:DCM 1:1) to balance solubility and reactivity .
Advanced: How does stereochemistry at the piperidine ring affect biological activity?
Answer:
- Conformational analysis : (R)- vs. (S)-configurations alter binding to targets like σ-receptors or opioid receptors. Molecular dynamics simulations predict energy barriers for ring flipping .
- Biological assays : Compare IC₅₀ values of enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify active conformers .
- X-ray crystallography : Resolve crystal structures of ligand-receptor complexes to guide stereochemical optimization .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (for tert-butyl ester) or DCM/MeOH (for polar byproducts) .
- Recrystallization : Tert-butyl ether or hexane/ethyl acetate mixtures yield high-purity crystals .
- HPLC : Semi-preparative C18 columns remove trace impurities (e.g., des-fluoro byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
